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Compound of Interest

5-(2-Nitroethenyl)-2-
Compound Name:
(benzyloxy)phenol

Cat. No.: B13851290

Get Quote

Part 1: Executive Summary

Nitroethenyl compounds (nitroalkenes), exemplified by

-nitrostyrene (1-nitro-2-phenylethene), occupy a unique thermochemical niche at the
intersection of high-energy materials and electrophilic drug pharmacophores. Their utility in
drug development—specifically as covalent inhibitors and Nrf2 activators—relies on a delicate
balance between thermodynamic stability during storage and kinetic reactivity toward biological
nucleophiles (Michael addition).

This guide provides a rigorous analysis of the thermochemical parameters governing these
compounds. Unlike simple nitroalkanes, the conjugation between the nitro group, the alkene,
and the aromatic ring in

-nitrostyrenes creates a distinct energy landscape. We explore the enthalpy of formation, bond
dissociation energies (BDE), and thermal decomposition pathways that dictate both their
synthetic handling and their behavior in biological systems.

Part 2: Fundamental Thermochemical Parameters
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The thermochemical profile of nitroethenyl compounds is dominated by the competition
between resonance stabilization (phenyl-vinyl conjugation) and the electron-withdrawing
destabilization of the nitro group.

Physicochemical & Thermodynamic Data

The following data summarizes the core properties of (E)-

-nitrostyrene, the most stable and common isomer.

Parameter Value Method/Notes
Molecular Formula MW: 149.15 g/mol
Physical State Yellow Crystalline Solid Standard State (298 K)

Melting Point (

58 °C (331 K) Sharp endotherm in DSC

)

Boiling Point ( Extrapolated; decomposition
255 °C (528 K) .

) often precedes boiling

Decomposition Onset ( Heating rate dependent (DSC);

~190-290 °C . _

) highly exothermic

Enthalpy of Fusion ( Estimated from DSC peak
~18-22 kJ/mol ) ]

) Integration

Bond Dissociation Energy ( C-NO
~60-65 kcal/mol

) bond (Weakest link)

] (E)-isomer is
(BE)/(Z2) Relative Energy keal/mol

thermodynamically favored
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Technical Insight: The C-NO

bond in nitroalkenes is stronger than in simple nitroalkanes (approx. 60 kcal/mol vs.
55 kcal/mol) due to partial double-bond character imparted by resonance. However,
it remains the primary site of thermal failure.

Isomeric Stability

Computational studies (DFT B3LYP/6-311G) indicate that (Z)-

-nitrostyrene is approximately 6.1 kcal/mol higher in energy than the (E)-isomer. This
destabilization arises from steric clash between the phenyl ring and the nitro group in the Z-
configuration, forcing a loss of planarity and disrupting the

-conjugation system.

Part 3: Thermal Stability & Decomposition
Mechanisms

Understanding the decomposition limits is critical for process safety, particularly during scale-up
of Henry reactions or isolation of derivatives.

Decomposition Pathways

Thermal degradation of nitroethenyls does not follow a single simple pathway. It involves
competing radical and concerted mechanisms.

e C-NO

Homolysis: The primary initiation step at high temperatures (>250 °C). Cleavage yields a
styryl radical and nitrogen dioxide.

 Nitro-Nitrite Rearrangement: A lower-energy pathway where the nitro group isomerizes to a
nitrite ester (-ONO), which subsequently cleaves to form an alkoxy radical and NO.
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» Polymerization: The electron-deficient alkene is prone to radical-initiated polymerization,
often observed as a "gumming" of the material before violent decomposition.

Visualization of Decomposition Logic

The following diagram outlines the causal flow of thermal failure for

-nitrostyrene.

Path A: C-NO2 Homolysis
(High T, High E_a) P Styryl Radical + NO2+

Dominant > 250°C.
Pathway Bifurcation Alkoxy Radical + NO*
lid State

Path B: Nitro-Nitrite
Rearrangement

p-Nitrostyrene
(Heat Input > 190°C)

rrrrrrrrrrrrrr

Click to download full resolution via product page
Figure 1: Thermal decomposition cascade of

-nitrostyrene showing competing radical and rearrangement mechanisms.

Part 4: Experimental Methodologies

Precise measurement of thermochemical data requires rigorous protocols to account for the
volatility and reactivity of nitroethenyls.

Protocol: Differential Scanning Calorimetry (DSC) for
Safety Screening

Objective: Determine the Onset Temperature (

) and Enthalpy of Decomposition (

).
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Causality: We use Gold-plated high-pressure crucibles to prevent catalytic decomposition by
container metals (e.g., Al, Cu) and to contain volatile products, ensuring the measured heat
flow reflects the intrinsic chemistry.

Step-by-Step Workflow:

Sample Prep: Weigh 2—-4 mg of dry, crystalline

-nitrostyrene into a Gold (Au) high-pressure crucible.

o Sealing: Hermetically seal the crucible using a cold-welding press. Validation: Check mass
before and after sealing to ensure integrity.

o Reference: Use an empty, matched Gold crucible as the reference.
e Program:
o Equilibrate at 25 °C.
o Ramp 5 °C/min to 350 °C.
o Purge gas: Nitrogen (
) at 50 mL/min.
e Analysis:
o ldentify
(sharp endotherm ~58 °C).
o ldentify
(deviation from baseline > 0.1 mW).
o Integrate the exothermic peak to calculate
(J/9).

Self-Validating Check: If the endotherm (
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) is absent or broadened, the sample is impure or has already partially polymerized. If the
crucible bursts (signal noise), reduce sample mass.

Protocol: Combustion Calorimetry

Objective: Determine Standard Enthalpy of Combustion (

) to derive Enthalpy of Formation (
).

Step-by-Step Workflow:

Pelletizing: Compress ~0.5 g of sample into a pellet. Reason: Prevents dusting and ensures
uniform burn.

o Bomb Setup: Place pellet in a Pt-crucible within an isoperibolic bomb calorimeter.
« Ignition Aid: Use a cotton fuse of known combustion energy.
o Atmosphere: Pressurize with 3.0 MPa of high-purity Oxygen (

).
« Ignition: Fire the bomb and record the corrected temperature rise (
).
e Wash Analysis: Rinse bomb interior and analyze for
(nitric acid) formation using titration. Correction: Nitro compounds generate

which forms

with water; this heat of solution must be subtracted.

Part 5: Reactivity & Drug Design Implications

In drug discovery, nitroethenyls are often used as "warheads" for covalent targeting of cysteine
residues. The thermochemical parameter governing this is the Gibbs Free Energy of Reaction (
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) for the Michael addition.

The Thermodynamic-Kinetic Balance

Effective covalent drugs require a "Goldilocks" zone:
e Too Stable (High
): Unreactive, poor target engagement.
e Too Unstable: Non-specific toxicity, shelf-life issues (polymerization).

The reversibility of the Michael addition is a key feature of nitroalkenes compared to
acrylamides. The retro-Michael reaction is accessible because the C-C bond formed is
destabilized by the steric bulk of the nitro group and the loss of conjugation.

Reaction Energy Landscape

The following diagram illustrates the energy profile for the reaction of a thiol (Cysteine) with

-nitrostyrene.

Transition State

(High Energy) Nitronate
+AH% (Activation 2 & Intermediate Proton Transfer

Y

Retro-Michael
Reactants  m =~ — (Possible if AG is small) Michael Adduct

(Nitrostyrene + R-SH) (Thioether)

Click to download full resolution via product page

Figure 2: Energy landscape of the Thiol-Michael addition. The dashed red line indicates the
potential for reversibility, a unique feature of nitroalkene warheads.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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